molecular formula C9H24N4O6S B14151241 Guanacline sulfate CAS No. 23389-32-4

Guanacline sulfate

Katalognummer: B14151241
CAS-Nummer: 23389-32-4
Molekulargewicht: 316.38 g/mol
InChI-Schlüssel: RCWLESWTVSJYOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Guanacline sulfate is a chemical compound that belongs to the class of guanidine derivatives. Guanidine compounds are known for their strong basicity and ability to form stable complexes with various molecules. This compound is utilized in various scientific and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of guanidine derivatives, including guanacline sulfate, typically involves the reaction of an amine with an activated guanidine precursor. Common methods include:

    Reaction with Thiourea Derivatives: Thiourea derivatives are widely used as guanidine precursors. The reaction involves coupling reagents or metal-catalyzed guanylation.

    S-Methylisothiourea: This compound is an efficient guanidylating agent, often used to introduce the guanidine functionality.

    Cyanamides: Cyanamides react with derivatized amines to form guanidine compounds.

    Copper-Catalyzed Cross-Coupling: This method involves the use of copper catalysts to facilitate the formation of guanidine derivatives.

Industrial Production Methods

Industrial production of guanidine derivatives often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Guanacline sulfate undergoes various chemical reactions, including:

    Oxidation: Guanidine compounds can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert guanidine derivatives into amines.

    Substitution: Nucleophilic substitution reactions are common, where guanidine acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Guanidine oxides.

    Reduction: Amines.

    Substitution: Alkylated or acylated guanidine derivatives.

Wissenschaftliche Forschungsanwendungen

Guanacline sulfate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of guanacline sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. Guanidine compounds can enhance the release of neurotransmitters such as acetylcholine and inhibit the release of norepinephrine, leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Guanacline sulfate is unique due to its specific molecular structure and the presence of the sulfate group, which enhances its solubility and reactivity in aqueous environments. This makes it particularly useful in biological and industrial applications where solubility is a key factor.

Eigenschaften

CAS-Nummer

23389-32-4

Molekularformel

C9H24N4O6S

Molekulargewicht

316.38 g/mol

IUPAC-Name

2-[2-(4-methyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]guanidine;sulfuric acid;dihydrate

InChI

InChI=1S/C9H18N4.H2O4S.2H2O/c1-8-2-5-13(6-3-8)7-4-12-9(10)11;1-5(2,3)4;;/h2H,3-7H2,1H3,(H4,10,11,12);(H2,1,2,3,4);2*1H2

InChI-Schlüssel

RCWLESWTVSJYOL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CCN(CC1)CCN=C(N)N.O.O.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.